Rac-Didemethyltimolol Maleate is a pharmaceutical compound that belongs to the class of beta-adrenergic antagonists, commonly known as beta-blockers. It is a derivative of Timolol, which is widely used in the treatment of glaucoma and ocular hypertension. The compound is characterized by its dual action of reducing intraocular pressure and providing cardiovascular benefits. Rac-Didemethyltimolol Maleate is specifically noted for its reduced side effects compared to its parent compound.
Rac-Didemethyltimolol Maleate is synthesized from Timolol, which itself is derived from a series of synthetic pathways involving various chemical reactions. The synthesis typically involves the modification of the Timolol structure to remove specific methyl groups, leading to the racemic form of Didemethyltimolol.
Rac-Didemethyltimolol Maleate is classified under:
The synthesis of Rac-Didemethyltimolol Maleate generally follows a multi-step process that can include:
The synthesis may involve techniques such as:
Rac-Didemethyltimolol Maleate has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using computational chemistry methods, providing insights into its stereochemistry and interactions with biological targets.
Rac-Didemethyltimolol Maleate can undergo several chemical reactions, including:
The kinetics of these reactions can be studied under varying pH levels and temperatures to determine stability profiles and degradation pathways.
Rac-Didemethyltimolol Maleate exerts its pharmacological effects primarily through:
Studies have shown that this compound has a higher affinity for beta-1 receptors compared to beta-2 receptors, which contributes to its effectiveness in treating cardiovascular conditions while minimizing respiratory side effects.
Rac-Didemethyltimolol Maleate has several scientific uses including:
rac-Didemethyltimolol Maleate is systematically named as (R,S)-1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol (Z)-butenedioate. Its molecular formula is C₁₅H₂₄N₄O₇S, with a molecular weight of 404.44 g/mol [3]. The "rac" prefix explicitly denotes its racemic nature, comprising an equimolar (50:50) mixture of R- and S-enantiomers at the chiral C2 carbon of the propanolamine side chain. This stereogenic center governs its three-dimensional orientation and biological interactions. The maleate counterion ((Z)-butenedioate) enhances solubility and crystallinity via salt formation with the secondary amine group [8].
Didemethyltimolol is a direct structural analogue of the β-blocker Timolol, differing solely in the alkyl substitution on the amino group:
This modification significantly alters physicochemical and pharmacological properties:
Table 1: Structural and Functional Comparison of Timolol and Didemethyltimolol
Property | Timolol | Didemethyltimolol | Pharmacological Impact |
---|---|---|---|
N-Alkyl Group | tert-Butyl (bulky) | Ethyl (linear) | Reduced steric hindrance in Didemethyltimolol |
Molecular Formula | C₁₃H₂₄N₄O₃S (free base) | C₁₁H₂₀N₄O₃S (free base) | Lower lipophilicity |
Molecular Weight | 316.42 g/mol (free base) | 288.37 g/mol (free base) | Altered membrane permeability |
Key Metabolite | Yes (via CYP450) | Parent compound | Potential for simplified metabolism |
The shared pharmacophore includes:
rac-Didemethyltimolol exemplifies a racemate—an equimolar mixture of enantiomers with net optical inactivity due to compensating rotations of plane-polarized light [6]. Key aspects include:
Table 2: Enantiomer Resolution Methods Applicable to rac-Didemethyltimolol
Method | Principle | Efficiency (ee*) | Limitations |
---|---|---|---|
Chiral Chromatography | Differential adsorption on CSP | >98% | High solvent consumption |
Diastereomeric Salts | Crystallization of diastereomers | 90–95% | Requires stoichiometric resolver |
Enzymatic Resolution | Kinetic enantioselective acylation | 80–95% | Substrate specificity |
Chiral Synthesis | Asymmetric synthesis from enantiopure precursors | >99% | Cost-intensive catalysts |
*ee = enantiomeric excess
Notably, rac-Timolol precursors like glycidyl ethers have been resolved via Jacobsen hydrolytic kinetic resolution using chiral Co(III)-salen catalysts, achieving >99% ee for epoxide intermediates [4]. Similar strategies could apply to rac-Didemethyltimolol, leveraging its morpholino-thiadiazole ring’s crystallinity for enantiopurification.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9